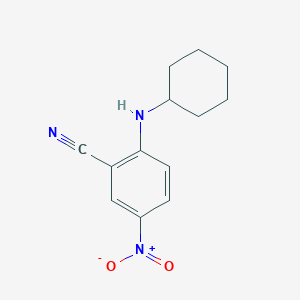

2-(Cyclohexylamino)-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexylamine, a compound that shares the “cyclohexylamino” group with the compound you’re interested in, is an organic compound belonging to the aliphatic amine class . It’s a colorless liquid, although like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .

Synthesis Analysis

While specific synthesis methods for “2-(Cyclohexylamino)-5-nitrobenzonitrile” are not available, cyclohexylamine is produced by two routes: the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts, or by alkylation of ammonia using cyclohexanol .Scientific Research Applications

Synthesis of Novel Compounds

- Novel Synthesis Pathways : The compound 2-(Cyclohexylamino)-5-nitrobenzonitrile has been utilized in the synthesis of novel compounds. For example, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of new compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine (Li et al., 2006).

Medicinal Chemistry

- Antimalarial and Antibacterial Effects : Compounds derived from 5-chloro-2-nitrobenzonitrile, which is closely related to this compound, have been studied for their potential antimalarial and antibacterial properties. These studies explore the synthesis and effects of various quinazolines derived from nitrobenzonitriles (Elslager et al., 1980).

Material Science

- Thermophysical Properties : Research on the thermophysical properties of nitrobenzonitriles, including those related to this compound, has been conducted. These studies involve measuring heat capacities and enthalpies of transitions, which are vital for understanding the physical behavior of these compounds (Jiménez et al., 2002).

Chemical Synthesis and Reactions

- Synthesis of Quinazolinones : The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, showcasing the application of nitrobenzonitriles in synthesizing important chemical structures, including potential anticancer drug molecules (Reddy et al., 2007).

- Electrosynthesis : Electrosynthesis involving 2-nitrobenzonitrile has been explored, leading to the formation of quinazolinones, a process that highlights the versatile applications of nitrobenzonitrile derivatives in organic synthesis (Estrada & Rieker, 1994).

Future Directions

Properties

IUPAC Name |

2-(cyclohexylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQOJQWARANKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2360901.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2360909.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)

![2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2360922.png)

![2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2360923.png)